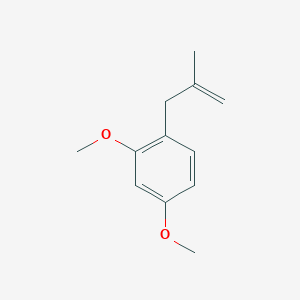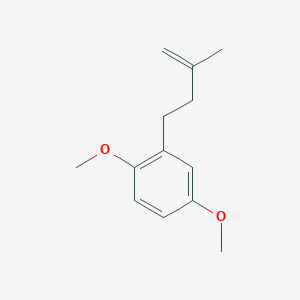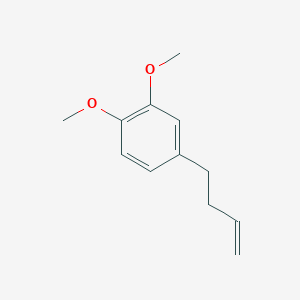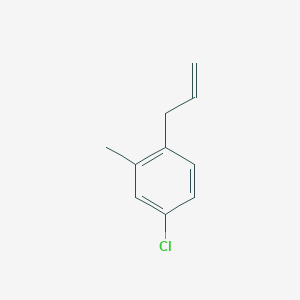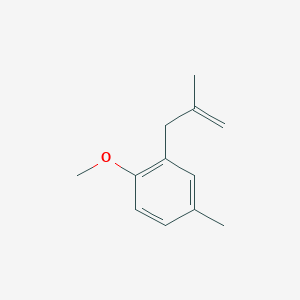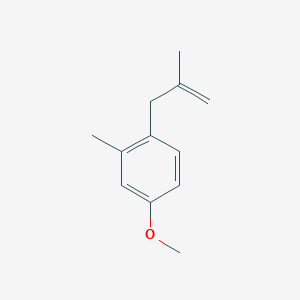
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene
Vue d'ensemble
Description
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene, also known as 4-methoxy-2-methylphenyl acetylene, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a sweet, pleasant odor and low toxicity. It is a useful reagent for organic synthesis and has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, dyes, and polymers. It has also been used in the synthesis of organic peroxides, as a catalyst in the polymerization of vinyl chloride, and as a solvent in the production of polyethylene terephthalate.
Applications De Recherche Scientifique
Probing Tool for SOCE Assays
The compound is used in the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride , also known as SKF-96365 . This synthesized compound is used as a probing tool for Store-Operated Calcium Entry (SOCE) assays . SOCE is a key mechanism in cell signaling, playing a crucial role in mediating fundamental biological activities such as cell proliferation, differentiation, apoptosis, and gene expression .
Inhibitor of CRAC Channel
The compound is a key component in the synthesis of SKF-96365 , which is known to inhibit the CRAC (Calcium Release-Activated Calcium) channel . This channel is the archetypal SOCE channel, and its inhibition can regulate a variety of cellular functions .
Anticancer Activity
The compound can be used to synthesize 1,2,3-Triazole Hybrids of Phenol and 4-Methoxy-2-methylphenyl . These hybrids have shown promising anticancer activity against several cancer cell lines, including colorectal carcinoma/colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) .
Molecular Docking
The synthesized 1,2,3-Triazole Hybrids have been used for molecular docking studies . These studies revealed that the most potent compounds formed different numbers of hydrogen bonds, increasing the stability of their complexes within the TGF-bR1 pocket and suppressing the downstream pathways involved in cancer cell proliferation and development .
Nonlinear Optics
The compound has potential applications in the field of nonlinear optics (NLO) . NLO materials are used in various applications such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Propriétés
IUPAC Name |
4-methoxy-2-methyl-1-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-11-5-6-12(13-4)8-10(11)3/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXCKBYDXGDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)-2-methyl-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



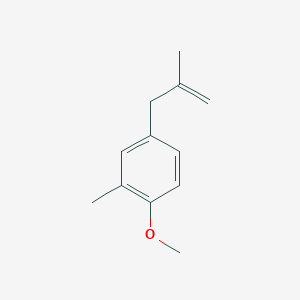
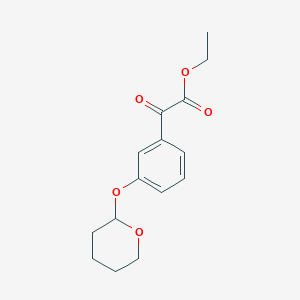
![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)



